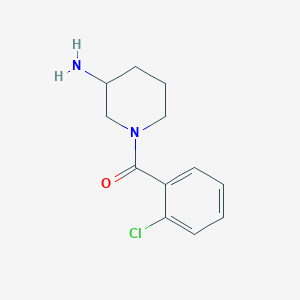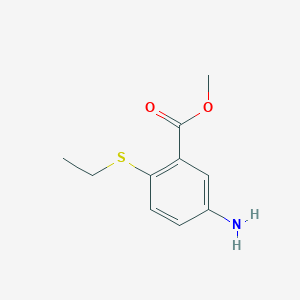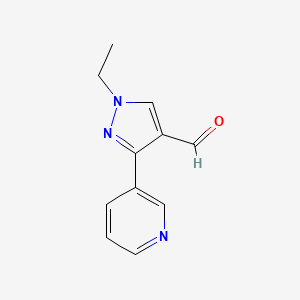
Ácido (3-ciclohexilpropil)borónico
Descripción general
Descripción
(3-Cyclohexylpropyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a cyclohexylpropyl moiety
Aplicaciones Científicas De Investigación
(3-Cyclohexylpropyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of (3-Cyclohexylpropyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound interacts with formally nucleophilic organic groups, which are transferred from boron to palladium .
Mode of Action
(3-Cyclohexylpropyl)boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also forms reversible covalent bonds with 1,2- and 1,3-diols .
Biochemical Pathways
The compound’s action affects the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
Boronic acids, in general, are known to be relatively stable and environmentally benign . They are solids that tend to exist as mixtures of oligomeric anhydrides .
Result of Action
The molecular and cellular effects of (3-Cyclohexylpropyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial for various synthetic processes .
Action Environment
The action of (3-Cyclohexylpropyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of air . Moreover, the compound’s ability to form boronate esters with diols allows it to monitor, identify, and isolate analytes within physiological, environmental, and industrial scenarios .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Cyclohexylpropyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale has been reported, enabling the synthesis of various compounds with high throughput .
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclohexylpropyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for the Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions can yield boronic esters .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Cyclopentylboronic acid
- Cyclobutylboronic acid
Uniqueness
(3-Cyclohexylpropyl)boronic acid is unique due to its cyclohexylpropyl moiety, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Propiedades
IUPAC Name |
3-cyclohexylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9,11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBWNHHUOFZPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)
![8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane](/img/structure/B1465739.png)
![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)



![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate](/img/structure/B1465747.png)


